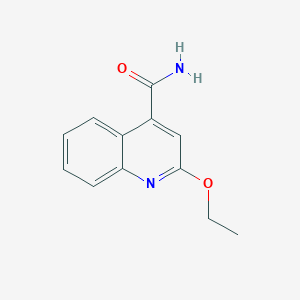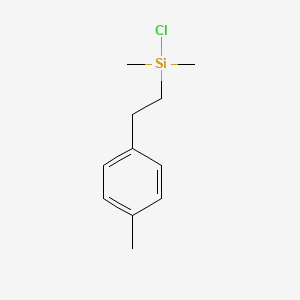
(1R,3S,4AS,8aR)-8a-(hydroxymethyl)decahydronaphthalene-1,3,4a-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,3S,4AS,8aR)-8a-(hydroxymethyl)decahydronaphthalene-1,3,4a-triol is a complex organic compound characterized by its unique stereochemistry and multiple hydroxyl groups. This compound is part of the decahydronaphthalene family, which is known for its diverse applications in various fields, including pharmaceuticals and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S,4AS,8aR)-8a-(hydroxymethyl)decahydronaphthalene-1,3,4a-triol typically involves multi-step organic reactions. The starting materials are often simple hydrocarbons, which undergo a series of transformations such as hydrogenation, hydroxylation, and cyclization. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial for achieving the desired stereochemistry.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and environmental sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,3S,4AS,8aR)-8a-(hydroxymethyl)decahydronaphthalene-1,3,4a-triol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Hydrogenation of double bonds or carbonyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1R,3S,4AS,8aR)-8a-(hydroxymethyl)decahydronaphthalene-1,3,4a-triol is used as a building block for synthesizing more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its multiple hydroxyl groups can mimic natural substrates, making it useful for enzyme assays.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties. The hydroxyl groups may allow for modifications that enhance biological activity or drug delivery.
Industry
In the industrial sector, this compound can be used in the synthesis of polymers, resins, and other materials. Its stability and reactivity make it suitable for various applications.
Wirkmechanismus
The mechanism of action of (1R,3S,4AS,8aR)-8a-(hydroxymethyl)decahydronaphthalene-1,3,4a-triol involves interactions with molecular targets such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds, while the hydrophobic decahydronaphthalene core can interact with lipid membranes or hydrophobic pockets in proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Decahydronaphthalene: Lacks the hydroxyl groups and hydroxymethyl group.
Tetralin: A partially hydrogenated derivative of naphthalene.
Hydroxymethylcyclohexane: Contains a hydroxymethyl group but lacks the decahydronaphthalene structure.
Uniqueness
(1R,3S,4AS,8aR)-8a-(hydroxymethyl)decahydronaphthalene-1,3,4a-triol is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups
Eigenschaften
Molekularformel |
C11H20O4 |
|---|---|
Molekulargewicht |
216.27 g/mol |
IUPAC-Name |
(1R,3S,4aS,8aR)-8a-(hydroxymethyl)-1,2,3,4,5,6,7,8-octahydronaphthalene-1,3,4a-triol |
InChI |
InChI=1S/C11H20O4/c12-7-10-3-1-2-4-11(10,15)6-8(13)5-9(10)14/h8-9,12-15H,1-7H2/t8-,9+,10+,11-/m0/s1 |
InChI-Schlüssel |
NMVNUNBGTDXDFS-ZDCRXTMVSA-N |
Isomerische SMILES |
C1CC[C@]2([C@@H](C[C@@H](C[C@]2(C1)O)O)O)CO |
Kanonische SMILES |
C1CCC2(C(CC(CC2(C1)O)O)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-Phenyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B11887276.png)


![Pyrazolo[1,5-a]pyridine-5-sulfonyl chloride](/img/structure/B11887297.png)

![7-Chloro-9H-indeno[2,1-C]pyridin-9-one](/img/structure/B11887312.png)

![Isoquinoline, 1,2,3,4-tetrahydro-2-[(trimethylsilyl)methyl]-](/img/structure/B11887327.png)

